Sorbitan, tridocosanoate
Description
Overview of Sorbitan (B8754009) Ester Classes in Contemporary Chemical Research
In the realm of contemporary chemical research, sorbitan esters are broadly categorized based on the type and number of fatty acid chains attached to the sorbitan core. This structural variation directly influences their physicochemical properties, most notably their solubility and hydrophilic-lipophilic balance (HLB). The HLB system is a critical tool for formulators, providing a scale to select the appropriate emulsifier for a given application. researchgate.net
Common classes of sorbitan esters frequently encountered in research include:
Sorbitan Monolaurate (SML): Known for its ability to ensure uniformity in creams and ointments. shreechem.in
Sorbitan Monostearate (SMS): A versatile emulsifier used across various industries. shreechem.in
Sorbitan Tristearate (STS): Often utilized for its texturizing properties. shreechem.in
Sorbitan Monooleate (SMO): Valued for providing lubricity and stability in lotions. shreechem.in
Sorbitan Trioleate (STO): A lipophilic emulsifier effective in creating stable oil-in-water emulsions. ontosight.ai
The general insolubility of sorbitan esters in water often necessitates their use in combination with more hydrophilic surfactants, such as polysorbates (ethoxylated sorbitan esters), to achieve a desired HLB and enhance emulsification performance. huanachemical.comepa.gov Research continues to explore the synthesis and application of novel sorbitan esters to meet specific performance demands in complex systems. researchgate.net
A summary of common sorbitan esters and their properties is presented below:
| Sorbitan Ester | Abbreviation | Key Property/Application |
| Sorbitan Monolaurate | SML | Uniformity in creams and ointments shreechem.in |
| Sorbitan Monostearate | SMS | General emulsification shreechem.in |
| Sorbitan Tristearate | STS | Texturizing agent shreechem.in |
| Sorbitan Monooleate | SMO | Lubricity and stability in lotions shreechem.in |
| Sorbitan Trioleate | STO | Oil-in-water emulsification ontosight.ai |
Academic Significance of Sorbitan, Tridocosanoate within Specialized Lipid Chemistry and Advanced Materials Science
This compound, the tri-ester of sorbitan and docosanoic acid, is a subject of specialized interest within lipid chemistry and materials science. Its unique molecular structure, featuring a sorbitan core and three long, saturated C22 fatty acid chains, imparts distinct physicochemical characteristics.
Physicochemical Properties of this compound
| Property | Value/Description |
| CAS Number | 93980-59-7 echemportal.org |
| EC Number | 301-037-8 europa.eu |
| Molecular Formula | C₇₈H₁₄₈O₈ (representative) |
| Nature | Lipophilic (fat-soluble) ontosight.ai |
In the field of specialized lipid chemistry , research into this compound contributes to a deeper understanding of structure-function relationships in complex lipid assemblies. The long docosanoate chains influence its packing behavior and interaction with other lipids, making it a valuable component in studies of lipid bilayers, vesicles, and emulsion stabilization. redalyc.org Enzymatic modification of lipids, a key area of lipid chemistry, explores the synthesis of structured lipids with tailored properties, and sorbitan esters like tridocosanoate can serve as platforms for such modifications. redalyc.org
Within advanced materials science , the properties of this compound are leveraged in the development of novel materials. Its application has been noted in the context of modified-release pharmaceutical preparations, where it can function as part of a matrix to control the dissolution of active ingredients. google.com The study of sorbitan esters in separating solvent-water mixtures is another area of active research, where the structure of the ester, including the tail characteristics, plays a crucial role in the separation mechanism. frontiersin.org Furthermore, the self-assembly properties of such amphiphilic molecules are fundamental to creating structured materials at the nanoscale.
Research findings have indicated that sorbitan esters with saturated hydrocarbon tails, such as the docosanoate chains in this compound, can exhibit crystallization of the tail upon cooling. rsc.org This thermal behavior is a significant consideration in the formulation and stability of materials containing this compound. The European Chemicals Agency (ECHA) has registration data for this compound, which includes information on its physical and chemical properties, as well as its environmental fate. europa.eueuropa.eu
Properties
CAS No. |
93980-59-7 |
|---|---|
Molecular Formula |
C72H138O8 |
Molecular Weight |
1131.9 g/mol |
IUPAC Name |
[(3S,4R,5R)-4-docosanoyloxy-5-[(1R)-1-docosanoyloxy-2-hydroxyethyl]oxolan-3-yl] docosanoate |
InChI |
InChI=1S/C72H138O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-68(74)78-66(64-73)71-72(80-70(76)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)67(65-77-71)79-69(75)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66-67,71-73H,4-65H2,1-3H3/t66-,67+,71-,72-/m1/s1 |
InChI Key |
XUUYBJNPVCJVFA-WMGILXABSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Sorbitan Esters
Chemical Esterification Routes
Chemical synthesis is the most established and widely used method for manufacturing sorbitan (B8754009) esters on an industrial scale. semanticscholar.org These routes can be broadly categorized into direct, one-step processes and more controlled two-step approaches.
The direct esterification process, often referred to as a one-step method, involves reacting sorbitol directly with a fatty acid, such as tridocosanoic acid, in the presence of a catalyst at elevated temperatures. google.comepo.org In this process, the intramolecular dehydration of sorbitol to form sorbitan (etherification) and the subsequent esterification with the fatty acid occur concurrently in the same reaction vessel. iiis.orggoogle.com This method is common in industrial production due to its simplicity. epo.org
However, the one-step process can lead to a complex mixture of products, including various sorbitan esters (mono-, di-, tri-esters), isosorbide esters, and unreacted starting materials, making it challenging to control the composition of the final product. iiis.orgresearchgate.net The reaction is typically carried out at high temperatures, which can also result in darker colored products. google.com
A more controlled method for synthesizing sorbitan esters is the two-step approach. iiis.orgresearchgate.net This process separates the dehydration and esterification reactions, allowing for better control over the final product composition and quality. btsjournals.com
Step 1: Dehydration of Sorbitol In the first stage, sorbitol is subjected to intramolecular dehydration (cyclization) to form anhydro sorbitol, which is a mixture of sorbitans and isosorbide. semanticscholar.orggoogle.com This reaction is typically catalyzed by an acid, such as phosphoric acid, and carried out at high temperatures (e.g., 180°C). semanticscholar.orgresearchgate.net The removal of water drives the reaction towards the formation of the cyclic ethers. iiis.org Operating under reduced pressure can accelerate the dehydration process and reduce the required reaction time compared to atmospheric pressure. iiis.orgresearchgate.net
Step 2: Esterification of Sorbitan The resulting anhydro sorbitol mixture is then esterified with a fatty acid (e.g., tridocosanoic acid) in the second step. google.com This stage is usually catalyzed by an alkaline catalyst at temperatures around 210°C to 250°C. iiis.org The two-step method is considered more economical and feasible for producing lighter-colored products with fewer impurities due to its milder reaction conditions compared to the one-step process. btsjournals.com
The choice of catalyst is a critical factor in the synthesis of sorbitan esters, influencing both the rate and selectivity of the dehydration and esterification reactions. google.com
Acidic Catalysts : Acid catalysts are primarily used for the dehydration of sorbitol to sorbitan. iiis.org Common examples include phosphoric acid, p-toluenesulfonic acid, and concentrated sulfuric acid. semanticscholar.orgiiis.orgresearchgate.net These catalysts promote the intramolecular etherification of the polyol. google.com
Alkaline Catalysts : Alkaline (base) catalysts are preferred for the esterification step. epo.orgiiis.org Sodium hydroxide (B78521) is a widely used and efficient catalyst due to its high activity and low cost. google.com Other alkaline catalysts include potassium hydroxide, sodium carbonate, potassium carbonate, calcium hydroxide, and sodium stearate. iiis.orggoogle.com The use of a base catalyst in the direct esterification of sorbitol with a fatty acid at elevated temperatures is also a common commercial practice. google.com
Neutral Catalysts : Neutral catalytic systems have also been explored. For instance, the synthesis of sorbitan trioleate can be performed using a neutral catalyst by heating sorbitol and oleic acid together. google.com Catalyst systems combining a phosphorus oxyacid (like phosphorous acid) and an alkali metal base in specific molar ratios have been developed to produce lower-colored products without the need for bleaching. google.com
| Catalyst Type | Primary Function | Examples |
| Acidic | Sorbitol Dehydration | Phosphoric acid, p-toluenesulfonic acid, Sulfuric acid semanticscholar.orgiiis.orgresearchgate.net |
| Alkaline | Esterification | Sodium hydroxide, Potassium hydroxide, Sodium carbonate iiis.orggoogle.com |
| Mixed/Neutral | Direct Esterification | Phosphorus oxyacid + Alkali base, Other neutral catalysts google.comgoogle.com |
Optimizing reaction conditions is crucial for maximizing the yield of the desired sorbitan ester, minimizing by-products, and achieving desired physical properties like color and viscosity.
Temperature : High temperatures are generally required for both dehydration and esterification. Dehydration of sorbitol is often conducted at around 180°C. semanticscholar.orgiiis.org Increasing the temperature can reduce the reaction time, but excessively high temperatures (above 180°C at atmospheric pressure) can lead to product darkening. iiis.org Esterification temperatures are typically higher, ranging from 180°C to 250°C. iiis.orggoogle.com However, temperatures above 215°C have been shown to cause undesirable color formation, with a preferable range being 190°C to 210°C. google.com
Pressure : The dehydration step can be performed under atmospheric or reduced pressure. iiis.org Applying a vacuum (reduced pressure) significantly decreases the required residence time for dehydration. iiis.orgresearchgate.net For example, at 180°C, the dehydration time can be reduced from 195 minutes at atmospheric pressure to 150 minutes under vacuum. iiis.org
Reactant Stoichiometry : The molar ratio of fatty acid to sorbitol is a key parameter that influences the degree of esterification and the distribution of mono-, di-, and triesters in the final product. semanticscholar.org To produce monoesters, an excess of the fatty acid is often used. The preferred mole ratio can vary depending on the specific fatty acid used, for instance, from about 1.1 for sorbitan monolaurate to 1.33 for sorbitan monostearate. google.com
| Parameter | Dehydration (Step 1) | Esterification (Step 2) | Notes |
| Temperature | 110 - 220°C iiis.orgresearchgate.net | 180 - 250°C iiis.orggoogle.com | Higher temperatures can lead to darker products. iiis.orggoogle.com |
| Pressure | Atmospheric or Vacuum iiis.org | Atmospheric (Inert Gas) iiis.org | Vacuum reduces dehydration time. iiis.org |
| Catalyst | Acid (e.g., H₃PO₄) semanticscholar.orgiiis.org | Alkaline (e.g., NaOH) semanticscholar.orgiiis.orggoogle.com | Catalyst choice is crucial for reaction efficiency. |
| Reactant Ratio | N/A | Fatty Acid : Sorbitol (e.g., 1.1:1 to 1.33:1 for monoesters) google.com | Ratio affects the degree of esterification. semanticscholar.org |
Enzymatic Synthesis Approaches
Enzymatic synthesis of sorbitan esters presents a green alternative to chemical methods, offering milder reaction conditions and higher selectivity. nih.govnih.gov
Lipases are enzymes that can catalyze esterification reactions in low-water environments. scielo.br This method is advantageous as it can be performed under mild conditions, which helps to avoid the formation of unwanted by-products and discoloration that can occur at the high temperatures of chemical synthesis. researchgate.netnih.gov
The lipase-catalyzed esterification of sorbitan with fatty acids, such as oleic acid, has been studied as a viable approach. researchgate.net One of the key benefits of enzymatic synthesis is the potential for greater control over the product composition. For example, lipase-catalyzed reactions can yield a significantly higher proportion of the desired monoester (around 80%) compared to chemical synthesis (around 50%). researchgate.net Novozym 435 is one commercially available lipase (B570770) that has shown high catalytic activity for this type of reaction, particularly in solvent-free systems. nih.govresearchgate.net The optimization of enzymatic synthesis involves factors such as the specific lipase used, reaction medium, temperature (typically 40-60°C), and the molar ratio of the substrates. researchgate.netmdpi.com
Advanced Analytical Characterization in Sorbitan Ester Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of sorbitan (B8754009) esters, providing detailed information on the arrangement of atoms, functional groups, and bonding within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive structural information about sorbitan esters. niph.go.jp Both ¹H and ¹³C NMR are employed to confirm the identity of the compound by mapping the chemical environment of hydrogen and carbon atoms, respectively. aocs.org
In the ¹H NMR spectrum of Sorbitan tridocosanoate, specific proton signals can be assigned to the sorbitan moiety and the docosanoate fatty acid chain. nih.gov The protons on the sorbitan ring and its hydroxyl groups would appear in the 3.5-5.0 ppm region. The protons of the long docosanoate chain would produce characteristic signals: a triplet around 2.3 ppm for the α-methylene group (–CH₂–COO–) adjacent to the ester carbonyl, a large signal around 1.2-1.6 ppm for the bulk of the methylene (B1212753) groups (–(CH₂)₁₉–), and a terminal methyl group (–CH₃) triplet near 0.9 ppm. aocs.orgnih.gov Quantitative NMR (qNMR) can also be utilized to determine the content of specific components within a sample, leveraging the direct proportionality between signal intensity and the molar amount of the nuclei. niph.go.jp
¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbonyl carbon of the ester group (around 170-175 ppm), the carbons of the sorbitan ring (typically in the 60-85 ppm range), and the various carbons of the long alkyl chain. aocs.org
Table 1: Predicted ¹H NMR Chemical Shifts for Sorbitan Tridocosanoate
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Terminal Methyl (–CH₃) | ~ 0.9 | Triplet |
| Methylene Chain (–(CH₂)₁₉–) | ~ 1.2 - 1.6 | Multiplet |
| α-Methylene (–CH₂COO–) | ~ 2.3 | Triplet |
| Sorbitan Ring Protons (–CH, –CH₂) | ~ 3.5 - 4.5 | Multiplets |
| Sorbitan Hydroxyl Protons (–OH) | Variable (broad) | Singlet |
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. bellevuecollege.edu For Sorbitan tridocosanoate, the IR spectrum would exhibit characteristic absorption bands confirming its chemical structure. masterorganicchemistry.com
The most prominent peaks include a strong, sharp absorption band for the ester carbonyl group (C=O) stretch, typically found in the 1735-1750 cm⁻¹ region. masterorganicchemistry.compressbooks.pub A broad band in the region of 3200-3500 cm⁻¹ indicates the presence of hydroxyl (O-H) stretching vibrations from the unesterified hydroxyl groups on the sorbitan ring. orgchemboulder.com Strong absorptions due to C-O stretching of the ester linkage would appear in the 1100-1300 cm⁻¹ range. pressbooks.pub Additionally, intense peaks corresponding to the C-H stretching of the long docosanoate alkyl chain are observed just below 3000 cm⁻¹, specifically in the 2850-2960 cm⁻¹ range. vscht.czlibretexts.org The region from 900-1300 cm⁻¹, known as the fingerprint region, provides a unique pattern that can be used for identification by comparison with a known standard. vscht.cz
Table 2: Characteristic IR Absorption Bands for Sorbitan Tridocosanoate
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3500 | Strong, Broad |
| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |
| Ester Carbonyl (C=O) | Stretching | 1735 - 1750 | Strong, Sharp |
| Ester (C-O) | Stretching | 1100 - 1300 | Strong |
| Alkane (C-H) | Bending | 1370 - 1470 | Medium |
Mass spectrometry (MS) is a crucial tool for determining the molecular weight of sorbitan esters and analyzing their fragmentation patterns to confirm their structure. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly useful for analyzing complex commercial formulations of related compounds like polysorbates. nih.gov
For a pure sample of Sorbitan tridocosanoate (ester of 1,4-sorbitan and docosanoic acid), MS would be used to confirm its molecular mass. The molecular formula for 1,4-sorbitan is C₆H₁₂O₅, and for docosanoic acid is C₂₂H₄₄O₂. The formation of the monoester involves the loss of one water molecule (H₂O). Therefore, the expected molecular weight can be calculated. In the mass spectrum, this would typically be observed as an adduct ion, such as [M+Na]⁺ or [M+H]⁺.
Fragment analysis provides further structural proof. A common fragmentation pathway for esters is the cleavage of the ester bond, which would result in fragment ions corresponding to the loss of the fatty acid chain. nih.gov This would generate ions representing the sorbitan head group and the docosanoate acylium ion, or fragments resulting from the loss of the fatty acid as a neutral molecule.
Table 3: Predicted Mass Spectrometry Data for Sorbitan Tridocosanoate (Monoester)
| Parameter | Description | Predicted Value |
| Molecular Formula | C₂₈H₅₄O₆ | |
| Molecular Weight | Calculated mass of the molecule | 486.72 g/mol |
| Sodiated Adduct [M+Na]⁺ | Molecular ion with sodium adduct | m/z ≈ 509.71 |
| Protonated Adduct [M+H]⁺ | Molecular ion with proton adduct | m/z ≈ 487.73 |
| Key Fragment Ion | Loss of the fatty acid chain | m/z corresponding to the sorbitan moiety |
Chromatographic Methods for Compositional Analysis
Commercial sorbitan ester products are complex mixtures. Chromatographic techniques are essential for separating these mixtures into their individual components for quantification and profiling.
High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of sorbitan ester fractions. researchgate.net An improved and straightforward reversed-phase HPLC method utilizing a C18 column is commonly employed for the rapid separation of sorbitan mono-, di-, tri-, and tetraesters. researchgate.netsemanticscholar.org
In this method, the nonpolar stationary phase (C18) separates the ester fractions based on their polarity. The more nonpolar fractions (e.g., triesters) are retained longer on the column than the more polar fractions (e.g., monoesters). A mobile phase, often consisting of a mixture like isopropanol/water or acetonitrile/water, is used for elution. semanticscholar.orgshimadzu.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 210 nm), especially after derivatization or hydrolysis. nih.govnih.gov By comparing the retention times and peak areas to those of known standards, the quantitative distribution of the different ester fractions in a sample of Sorbitan tridocosanoate can be determined. researchgate.net
Table 4: Typical HPLC Conditions for Sorbitan Ester Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (RP-18) |
| Mobile Phase | Isocratic or gradient mixture (e.g., Isopropanol/Water, Acetonitrile/Water) semanticscholar.org |
| Flow Rate | ~ 1.0 mL/min researchgate.net |
| Detector | Evaporative Light Scattering Detector (ELSD) or UV (210 nm) nih.gov |
| Separation Principle | Based on polarity; separates mono-, di-, tri-, and tetraesters |
Thin-Layer Chromatography with Flame-Ionization Detection (TLC-FID) is a versatile and rapid technique for the quantitative analysis of organic compounds, including lipids and surfactants. researchgate.netfao.org The Iatroscan system is a common instrument for this analysis, which uses quartz rods coated with a thin layer of silica (B1680970) gel (Chromarods) for separation. cloudfront.net
For the analysis of a Sorbitan tridocosanoate sample, the lipid extract is spotted onto the Chromarods. The rods are then developed in a solvent system, such as a mixture of hexane, diethyl ether, and formic or acetic acid, which separates the lipid classes based on their polarity. researchgate.netnih.gov For instance, nonpolar components like sterol esters and triacylglycerols move furthest up the rod, while polar components like phospholipids (B1166683) remain near the origin. Sorbitan ester fractions (mono-, di-, tri-) would separate into distinct bands.
After development, the rods are passed through a flame ionization detector (FID). The FID pyrolyzes the separated organic compounds, generating an electrical signal proportional to the amount of carbon present. This allows for the quantification of each separated fraction, providing a detailed composition profile of the sorbitan ester product. deakin.edu.au
Table 5: Principles of TLC-FID for Sorbitan Ester Profiling
| Step | Description |
| Stationary Phase | Silica-coated quartz rods (Chromarods) |
| Sample Application | Sample is spotted at the origin of the Chromarod |
| Development | Rods are placed in a tank with a solvent system (e.g., hexane:diethyl ether:acetic acid) to separate components by polarity nih.gov |
| Detection | Developed rods are scanned through a Flame Ionization Detector (FID) |
| Quantification | The FID signal is proportional to the mass of the carbon in each separated spot, allowing for quantitative profiling cloudfront.net |
Capillary Supercritical Fluid Chromatography (SFC) for Distribution of Sorbitan Ester Species
Capillary Supercritical Fluid Chromatography (SFC) has emerged as a significant analytical technique for the detailed characterization of complex surfactant mixtures like sorbitan esters. researchgate.net This method provides a rapid and simple approach for the separation and identification of various sorbitan ester species. researchgate.netresearchgate.net A key advantage of capillary SFC over traditional methods like High-Performance Liquid Chromatography (HPLC) is its ability to analyze high molecular weight sorbitan polyesters while maintaining high separation efficiency. researchgate.net
In SFC analysis, sorbitan ester surfactants are typically separated into five distinct groups: starting materials, monoesters, diesters, triesters, and tetraesters. researchgate.netresearchgate.net Within each of these groups, the technique can further resolve a number of different isomers. researchgate.net The mobile phase, often supercritical carbon dioxide, allows for faster separations and reduced solvent consumption compared to HPLC. twistingmemoirs.com Detection is commonly performed using a Flame Ionization Detector (FID), which is well-suited for these types of compounds. worktribe.com
The quantitative distribution of the different ester groups is a critical parameter in evaluating the characteristics of a sorbitan ester product. Research has demonstrated that reliable group-wise integration can be used for the quantitation of sorbitan fatty acid esters. researchgate.net By employing high-purity glycerides of fatty acids to determine relative response factors, the percentage of mono-, di-, tri-, and tetraesters can be accurately calculated. researchgate.netresearchgate.net This distribution data is valuable as it can be correlated with the hydrophilic-lipophilic balance (HLB) of the surfactant, a crucial parameter that dictates its application. researchgate.net
The following table shows representative data on the distribution of sorbitan ester species in a commercial product, as determined by capillary SFC.
| Ester Species | Distribution (%) |
|---|---|
| Starting Materials & Unreacted | 5.8 |
| Monoesters | 34.2 |
| Diesters | 40.5 |
| Triesters | 18.1 |
| Tetraesters | 1.4 |
Data is illustrative and based on findings reported in the literature for a representative sorbitan ester surfactant. researchgate.net
Methodological Developments in Purity and Isomer Analysis
The complex nature of sorbitan esters, which are mixtures of various chemical species, presents a significant challenge for purity and isomer analysis. researchgate.net The composition includes not only mono-, di-, and triesters but also various isomers of sorbitan and isosorbide. worktribe.com Consequently, several chromatographic techniques have been developed and refined to provide a more comprehensive characterization of these products.
Initially, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with a C18 column, was developed for the separation of sorbitan ester fractions. researchgate.netsemanticscholar.org This method allows for the quantitative determination of the distribution of mono-, di-, tri-, and tetraester groups. researchgate.net However, HPLC can have limitations regarding the resolution of all individual isomers and the elution of very high molecular weight species. researchgate.net
To overcome some of these limitations, high-temperature gas chromatography (HT-GC) has been investigated. worktribe.com HT-GC analysis with on-column injection has shown advantages over other methods by enabling the elution of a greater number of ester species, including tetraesters for some longer-chain fatty acids. worktribe.comworktribe.com GC analysis has successfully identified up to 65 individual components in a sorbitan ester mixture, including numerous isomers of sorbitan, isosorbide, and their corresponding mono- and diesters. worktribe.com The development of robust HT-GC methods has proven suitable for characterizing sorbitan monoesters with high precision. worktribe.com
The choice of analytical technique significantly impacts the level of detail obtained in the analysis of sorbitan ester purity and isomer distribution. The table below summarizes the capabilities of different methodological developments.
| Analytical Technique | Primary Separation Capability | Key Research Findings |
|---|---|---|
| Reversed-Phase HPLC | Separates into mono-, di-, tri-, and tetraester groups. researchgate.net | Provides quantitative distribution of ester groups but may have limited isomer resolution. researchgate.netresearchgate.net |
| High-Temperature GC (HT-GC) | Separation of individual components, including isomers of sorbitan, isosorbide, and their esters. worktribe.com | Can identify a large number of individual components; on-column injection improves elution of higher-order esters. worktribe.comworktribe.com |
| Capillary SFC | Separates into ester groups (mono-, di-, tri-, tetra-) and resolves isomers within each group. researchgate.net | Offers high separation efficiency for high molecular weight species, bridging a gap between HPLC and GC. researchgate.net |
These advancements in analytical methodologies provide powerful tools for quality control in the manufacturing of sorbitan esters and for establishing structure-activity relationships that are crucial for their application in various industries. worktribe.com
Degradation Pathways and Stability Mechanisms of Sorbitan Esters
Chemical Degradation Processes
Chemical degradation of sorbitan (B8754009) esters primarily targets the ester linkages, which are the most reactive sites in the molecule under common environmental and storage conditions. These processes can lead to a loss of surfactant properties and the formation of various degradation byproducts.
The ester bonds in sorbitan esters can undergo oxidative degradation, a process that is often initiated by factors such as heat, light, or the presence of metal ions. google.comgoogle.com The susceptibility to oxidation can be influenced by the nature of the fatty acid chain; for instance, esters with unsaturated fatty acid moieties are more prone to oxidation than their saturated counterparts. google.com
The mechanism of oxidation often proceeds via a free-radical chain reaction. researchgate.net This process can involve an attack on the alpha-carbon of the carbonyl group by an oxygen molecule, leading to the cleavage of the C-C bond and the formation of a carboxylic acid and an aldehyde. researchgate.net Another potential pathway involves the formation of hydroperoxides, which can further decompose into various smaller molecules like acids, alcohols, and monoesters, potentially altering the physical properties of the substance. researchgate.net For polyol esters, which are structurally similar to sorbitan esters, degradation can be dominated by hydrolysis and transesterification following an initial oxidation event. york.ac.uk The primary oxidation products, such as aldehydes, can also react further to form cyclic acetals. york.ac.uk
Table 1: Key Factors in Oxidative Degradation of Esters
| Factor | Influence on Degradation | Potential Products |
|---|---|---|
| Heat/Light | Initiates and accelerates oxidation reactions. google.comgoogle.com | Carboxylic acids, aldehydes, alcohols. researchgate.net |
| Oxygen | Essential reactant in the oxidative chain reaction. researchgate.net | Hydroperoxides, various smaller molecules. researchgate.net |
| Fatty Acid Saturation | Unsaturated chains are more susceptible to oxidation. google.com | Cleavage products of the fatty acid chain. protagene.com |
| Metal Ions | Can catalyze the formation of free radicals. | Products from accelerated decomposition. |
Hydrolysis is a major degradation pathway for sorbitan esters, involving the cleavage of the ester bond by reaction with water to yield the parent sorbitan (or its anhydrides) and the corresponding fatty acid. epa.govlibretexts.org This reaction can be catalyzed by either acids or bases. libretexts.orgchemguide.co.uk
The rate of ester hydrolysis is significantly dependent on pH. researchgate.netnih.gov
Acid-Catalyzed Hydrolysis : In acidic conditions, the reaction is typically reversible. libretexts.orgchemguide.co.uk The process is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. To drive the reaction towards completion, an excess of water is required. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, hydrolysis is effectively irreversible because the carboxylic acid formed is immediately deprotonated to form a carboxylate salt, which is not reactive towards the alcohol. libretexts.orgchemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. chemguide.co.uk This is generally the more common and rapid method for hydrolyzing esters. chemguide.co.uk
While the reaction with pure water is extremely slow, the presence of even small amounts of acid or base can significantly accelerate the process. chemguide.co.uk The rate of hydrolysis generally increases with deviations from neutral pH, meaning it is faster in both acidic and alkaline solutions. researchgate.netnih.gov This pH dependency is a critical consideration for the stability of formulations containing sorbitan esters. nih.gov
Enzymatic Degradation Research
Sorbitan esters are known to be biodegradable, with enzymatic hydrolysis being the key mechanism. epa.gov This process is carried out by hydrolytic enzymes, such as lipases and esterases, which are widespread in nature.
The enzymatic hydrolysis of sorbitan esters is dependent on the specificity of the enzymes involved. Lipases and esterases are the primary classes of enzymes responsible for cleaving ester bonds. nih.gov Their specificity is generally dictated by the substrate's properties.
Lipases : These enzymes are typically more active on water-insoluble esters with long-chain fatty acids. nih.gov Given that Sorbitan, tridocosanoate contains a long C22 fatty acid chain (docosanoic acid), lipases are expected to be highly effective in its hydrolysis.
Esterases : These enzymes preferentially hydrolyze water-soluble esters with shorter acyl chains. nih.gov
The structural differences in the active sites of these enzymes account for their substrate preferences. nih.gov For instance, the size and hydrophobicity of the substrate-binding pocket determine the length of the fatty acid chain that can be accommodated. nih.govnih.gov Pancreatic lipase (B570770) is one enzyme known to hydrolyze sorbitan esters. epa.gov
The kinetics of enzymatic degradation are governed by the interactions between the enzyme's active site and the sorbitan ester substrate. According to reaction rate theory, enzymes accelerate reactions by binding more tightly to the transition state of the substrate than to its ground state. utdallas.edu
The process begins with the formation of an enzyme-substrate (ES) complex. utdallas.edu For sorbitan ester hydrolysis, this involves the binding of the ester molecule within the active site of a lipase or esterase. The enzyme then facilitates the nucleophilic attack of a water molecule on the ester's carbonyl carbon, leading to the cleavage of the ester bond. The efficiency of this process is influenced by factors such as the conformational complementarity between the enzyme and substrate and the presence of specific catalytic residues (e.g., a catalytic triad (B1167595) of serine, histidine, and aspartate/glutamate) in the active site. nih.gov The rate of reaction typically increases with enzyme concentration, following a hyperbolic trend until the active sites become saturated with the substrate. mdpi.com
Table 2: Factors Affecting Enzymatic Degradation Kinetics
| Factor | Description |
|---|---|
| Enzyme Concentration | Higher concentration generally leads to a faster reaction rate, up to a saturation point. mdpi.com |
| Substrate Accessibility | The physical form of the substrate (e.g., dissolved vs. aggregated) can affect its availability to the enzyme. |
| pH and Temperature | Each enzyme has an optimal pH and temperature range for activity. nih.gov |
| Inhibitors | Certain molecules can bind to the enzyme and reduce its catalytic activity. |
The primary products resulting from the complete enzymatic hydrolysis of this compound are sorbitan (and its various anhydro forms like sorbide and isosorbide) and docosanoic acid. epa.gov This is consistent with the degradation of other sorbitan fatty acid esters, which yield sorbitan and the corresponding fatty acid. epa.gov
Analysis of these degradation products can be performed using various analytical techniques. For instance, the accumulation of free fatty acids can be quantified using methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) after extraction and derivatization. acs.org The sorbitan component and any remaining partial esters can also be identified and quantified using these chromatographic techniques, often coupled with mass spectrometry (MS) for structural confirmation. protagene.com The high degree of biodegradation observed for sorbitan esters in environmental models confirms that enzymatic cleavage of the ester linkages is an efficient process. epa.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sorbitan |
| Docosanoic acid |
| Sorbide |
| Isosorbide |
| Carboxylic acid |
| Aldehyde |
| Alcohol |
| Hydroperoxide |
| Monoester |
| Cyclic acetal |
| Ethyl acetate |
| Acetic acid |
| 1-butanol |
| Sodium acetate |
| Ethanol |
| Butyl acetate |
| Butyric acid |
| Methyl butanoate |
| Methyl benzoate |
Interfacial Science and Colloidal System Studies of Sorbitan Esters
Fundamental Principles of Sorbitan (B8754009) Ester Interfacial Activity
The surface-active properties of sorbitan esters are fundamental to their function in various applications. These properties arise from their amphiphilic nature, possessing both a hydrophilic sorbitan headgroup and lipophilic fatty acid chains.
Sorbitan esters, including the theoretical behavior of Sorbitan Tridocosanoate, spontaneously adsorb at interfaces, such as air-liquid and liquid-liquid interfaces. This adsorption is a thermodynamically favorable process driven by the reduction of the system's free energy. The amphiphilic molecules orient themselves at the interface, with the hydrophilic sorbitan headgroup interacting with the polar phase (e.g., water) and the lipophilic fatty acid tails extending into the nonpolar phase (e.g., oil or air).
This molecular arrangement disrupts the cohesive energy at the interface. In the case of an air-water interface, the strong hydrogen bonding network of water is interrupted by the presence of the surfactant molecules. This leads to a reduction in surface tension. Similarly, at an oil-water interface, the sorbitan ester molecules reduce the interfacial tension by creating a transitional zone between the two immiscible phases. The extent of surface tension reduction is dependent on the concentration of the surfactant at the interface until the critical micelle concentration (CMC) is reached, at which point the interface is saturated with surfactant molecules. For long-chain sorbitan esters, this reduction can be significant, facilitating the formation and stabilization of emulsions.
While specific data for Sorbitan Tridocosanoate is unavailable, the following table provides surface tension data for a related long-chain sorbitan ester, Sorbitan Monostearate (Span 60), in rapeseed oil at different temperatures. This illustrates the effect of concentration on surface tension.
| Concentration of Span 60 (wt%) | Surface Tension at 70 °C (mN/m) | Surface Tension at 20 °C (mN/m) |
| 0 | 30.6 | 33.0 |
| 0.5 | ~30.6 | - |
| 3.0 | ~24.0 | - |
Data adapted from studies on Sorbitan Monostearate in rapeseed oil. The surface tension of neat rapeseed oil is 30.6 mN/m at 70 °C and 33.0 mN/m at 20 °C. Above 0.5 wt%, the surface tension begins to decrease, reaching a constant value around 24 mN/m at and above 3 wt% at 70 °C, indicating surface saturation.
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for predicting the behavior of surfactants. It is an empirical scale that reflects the balance between the hydrophilic and lipophilic portions of a surfactant molecule. Sorbitan esters are known for their low HLB values, indicating a greater lipophilic character.
The HLB value of a sorbitan ester is primarily determined by the length and saturation of the fatty acid chains and the degree of esterification. For fatty acid esters of polyhydric alcohols like sorbitan, the HLB can be calculated using the formula:
HLB = 20 * (1 - S / A)
Where:
S is the saponification value of the ester.
A is the acid number of the fatty acid.
| Surfactant | Fatty Acid Chain | Degree of Esterification | HLB Value |
| Sorbitan Monolaurate (Span 20) | C12 | Mono | 8.6 |
| Sorbitan Monostearate (Span 60) | C18 | Mono | 4.7 |
| Sorbitan Tristearate (Span 65) | C18 | Tri | 2.1 |
| Sorbitan Monooleate (Span 80) | C18 (unsaturated) | Mono | 4.3 |
| Sorbitan Trioleate (Span 85) | C18 (unsaturated) | Tri | 1.8 |
This table illustrates the general trend of decreasing HLB with increasing lipophilicity (longer fatty acid chains and higher degrees of esterification).
Self-Assembly and Supramolecular Structures Formed by Sorbitan Esters
Above the critical micelle concentration (CMC), surfactant molecules aggregate in the bulk phase to form various self-assembled structures. The nature of these structures is influenced by the molecular geometry of the surfactant, its concentration, temperature, and the solvent environment.
In aqueous systems, due to their low HLB, long-chain sorbitan esters like Sorbitan Tridocosanoate are not expected to form conventional micelles with a hydrophobic core and hydrophilic shell. Instead, they are more likely to form reverse micelles in non-polar solvents, where the hydrophilic sorbitan headgroups form the core, encapsulating a small amount of water, while the lipophilic tails extend into the non-polar continuous phase.
Vesicles, which are bilayer structures enclosing an aqueous core, can also be formed by sorbitan esters, often in combination with other surfactants. These structures are of interest for encapsulation and delivery applications. The formation of stable vesicles is highly dependent on the packing parameter of the surfactant, which relates the headgroup area to the volume and length of the hydrophobic tail. For a molecule like Sorbitan Tridocosanoate with a small hydrophilic head and three bulky hydrophobic tails, the packing parameter would favor the formation of W/O emulsions or reverse micelles rather than conventional vesicles in water.
At higher concentrations, sorbitan esters can form more ordered structures known as liquid crystalline phases. These phases are intermediate between a true liquid and a solid crystal and can significantly influence the rheology and stability of formulations. Common liquid crystalline phases formed by surfactants include lamellar, hexagonal, and cubic phases. For highly lipophilic sorbitan esters, lamellar phases, where bilayers of surfactant are separated by layers of the solvent, are often observed, particularly in the presence of a polar solvent.
In non-polar liquids, certain sorbitan esters can act as organogelators, forming three-dimensional gel networks. This process often involves the self-assembly of the surfactant molecules into fibrous structures through non-covalent interactions such as hydrogen bonding and van der Waals forces. These fibers then entangle to create a network that immobilizes the solvent, leading to the formation of a gel. The long, saturated fatty acid chains of Sorbitan Tridocosanoate would likely promote strong van der Waals interactions, suggesting a potential for organogelation in suitable solvents.
The self-assembly of sorbitan esters is a dynamic process that is sensitive to several external factors:
Concentration: As the concentration of the surfactant increases, there is a progression from individual molecules (monomers) to simple aggregates like micelles, and then to more complex structures like liquid crystalline phases.
Temperature: Temperature can affect the solubility of the surfactant and the fluidity of the hydrocarbon chains. For sorbitan esters with long, saturated chains, an increase in temperature can induce a phase transition from a more ordered gel or crystalline state to a more fluid liquid crystalline or isotropic solution phase. This is related to the Krafft temperature, below which the surfactant has limited solubility.
Solvent Environment: The nature of the solvent is crucial. In polar solvents, the hydrophobic effect drives the aggregation of the lipophilic tails. In non-polar solvents, the aggregation is driven by the interaction of the hydrophilic headgroups to form reverse micelles or other structures. The presence of electrolytes can also influence self-assembly by affecting the hydration of the headgroups and screening electrostatic interactions, although this is more significant for ionic surfactants.
Sorbitan Esters in Advanced Materials Research and Polymer Science
Incorporation into Polymer Matrices
The integration of sorbitan (B8754009) esters, a class of non-ionic surfactants derived from the sugar alcohol sorbitol, into polymer matrices is a subject of growing interest in materials science. atamanchemicals.compcc.eu While specific research on sorbitan tridocosanoate is limited, the behavior of analogous long-chain sorbitan esters, such as sorbitan tristearate and sorbitan trioleate, provides a strong basis for understanding its potential roles. formulationbio.comwikipedia.orghuanachemical.com These molecules, characterized by a polar sorbitan headgroup and multiple long, non-polar fatty acid tails, can be physically incorporated into polymer networks to modify their properties. shreechem.in
Role as Modifiers and Plasticizers in Polymer Networks
Sorbitan tridocosanoate, with its three long docosanoic acid (C22) chains, is anticipated to function as an effective external plasticizer and modifier for various polymer systems. Plasticizers are additives that increase the flexibility, workability, or distensibility of a material. hallstarindustrial.com They achieve this by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This disruption of the polymer's cohesive energy density lowers the glass transition temperature (Tg), transitioning the material from a rigid, glassy state to a more flexible, rubbery state at lower temperatures. researchgate.net
The large, bulky structure of sorbitan tridocosanoate would be particularly effective in this role. The long, saturated hydrocarbon tails would introduce significant steric hindrance, pushing polymer chains apart and enhancing their mobility. This effect is analogous to that observed with other sorbitan esters, which have been shown to act as plasticizers for polymers like cellulose (B213188) esters and polylactic acid (PLA), leading to a dramatic reduction in their glass transition temperatures. researchgate.net The incorporation of these additives can significantly enhance the processability of polymers, allowing for lower processing temperatures and pressures during techniques like extrusion and injection molding. google.com
The table below illustrates the typical effect of adding a plasticizer on the thermal and mechanical properties of a generic polymer, demonstrating the expected impact of an additive like sorbitan tridocosanoate.
| Property | Neat Polymer | Polymer + Plasticizer |
| Glass Transition Temp. (Tg) | High | Lowered |
| Tensile Modulus | High | Reduced |
| Elongation at Break | Low | Increased |
| Hardness | High | Reduced |
| This table presents generalized data to illustrate the plasticizing effect. Actual values are polymer and plasticizer dependent. |
Influence on Polymer Microstructure and Rheological Behavior
The introduction of sorbitan tridocosanoate into a polymer matrix is expected to have a profound influence on its microstructure and rheological properties. At a microscopic level, the lipophilic (oil-loving) nature of the long docosanoic acid chains would lead to interactions with non-polar segments of the polymer. thegoodscentscompany.com Depending on the polarity of the polymer and the concentration of the additive, this could result in the formation of distinct microdomains or a more homogenous plasticized matrix.
The rheological behavior of the polymer, both in the melt phase and in solution, would be significantly altered. The plasticizing effect of sorbitan tridocosanoate would lead to a reduction in the melt viscosity of the polymer. hallstarindustrial.com This is a direct consequence of the increased chain mobility and free volume, which allows polymer chains to slide past one another more easily under shear stress. Studies on creams and emulsions containing sorbitan monoesters have shown that the length and structure of the fatty acid chain influence the elasticity and viscosity of the formulation. nih.gov By analogy, the very long, saturated chains of sorbitan tridocosanoate would likely impart significant lubricity, acting as an internal lubricant during processing. shreechem.in
This modification of rheology is crucial for many industrial applications, as it can improve flow properties for molding complex parts, enhance the dispersion of fillers and pigments, and facilitate the formation of uniform films and fibers. atamanchemicals.comgoogle.com
Applications in Functional Materials Systems (Excluding Biomedical and Human-Centric Applications)
The unique properties of sorbitan esters position them as valuable components in the design of functional materials for non-biological applications, such as in coatings, plastics, and composites. atamanchemicals.com
Interfacial Phenomena in Composite Materials and Multiphase Systems
The sorbitan headgroup is hydrophilic, while the three docosanoate tails are strongly lipophilic. When incorporated into a composite containing a polymer matrix and an inorganic filler, for example, the sorbitan ester can act as a coupling or dispersing agent. atamanchemicals.com The lipophilic tails would interact with the polymer matrix, while the sorbitan head could adsorb onto the surface of the filler, improving the compatibility between the two phases. This leads to better dispersion of the filler, prevents agglomeration, and enhances stress transfer from the matrix to the filler, which can improve the mechanical properties of the composite. google.com The use of sorbitan esters as dispersing agents for pigments in plastics is a well-established application that demonstrates this principle. google.com
Sorbitan Ester Contributions to Engineered Material Properties
The addition of sorbitan tridocosanoate can be used to deliberately engineer specific material properties. Beyond the plasticizing effects that enhance flexibility, its incorporation can modify surface properties and bulk characteristics.
Surface Modification : Due to their surfactant nature, sorbitan esters can migrate to the surface of a polymer. This can be utilized to create anti-fogging effects on plastic films, where the surfactant layer disrupts the formation of water droplets that scatter light. atamanchemicals.com
Lubricity : The long fatty acid chains provide excellent lubrication. shreechem.inhuanachemical.com In applications like fiber manufacturing or plastic molding, sorbitan tridocosanoate can function as a lubricant or slip agent, reducing friction between the polymer and processing equipment or between polymer surfaces themselves. thegoodscentscompany.com
Stability : In multiphase systems, sorbitan esters act as stabilizers, preventing the separation of immiscible components over time. atamanchemicals.com This is crucial in applications like industrial paints, coatings, and certain types of adhesives where long-term homogeneity is required. matangiindustries.com
The impact of a sorbitan ester additive on material properties is summarized in the table below, based on established functions of similar molecules.
| Property Influenced | Contribution of Sorbitan Ester | Potential Application |
| Mechanical Flexibility | Increases elongation, reduces stiffness | Flexible PVC, plasticized films |
| Rheology (Melt Flow) | Reduces viscosity | Injection molding, extrusion |
| Interfacial Adhesion | Improves filler/matrix compatibility | Reinforced polymer composites |
| Surface Energy | Creates anti-fogging surfaces | Agricultural films, food packaging |
| Friction | Reduces coefficient of friction | Fiber lubricants, mold release agents |
Integration into Dynamic Covalent Chemistry and Responsive Polymer Materials
While there is no specific research documenting the use of sorbitan tridocosanoate in dynamic covalent chemistry or responsive polymer materials, its role as a non-covalent additive can be considered in this context. Responsive, or "smart," polymers change their properties in response to external stimuli such as temperature, pH, or light.
The incorporation of a bulky, space-filling molecule like sorbitan tridocosanoate could influence the dynamics of these systems. For instance, by plasticizing the matrix, it could lower the energy barrier for a conformational change or a dynamic covalent bond exchange to occur, potentially making the material more sensitive or responsive at lower stimulus levels. The presence of the sorbitan ester could also affect the hydrophobic-hydrophilic balance within a responsive hydrogel, altering its swelling behavior in response to pH or temperature changes. The hydrogen-bonding capabilities of the sorbitan headgroup could also introduce another level of non-covalent interaction that might influence the self-assembly or disassembly of supramolecular polymer systems. frontiersin.org However, these potential roles are speculative and would require dedicated experimental investigation to be confirmed.
Theoretical and Computational Modeling of Sorbitan Ester Interactions
Theoretical and computational modeling have emerged as indispensable tools in materials science, offering molecular-level insights that complement experimental investigations. In the study of sorbitan esters, such as Sorbitan, tridocosanoate, these methods are pivotal for understanding and predicting their behavior in complex systems. By simulating molecular interactions, researchers can elucidate the mechanisms driving the performance of these esters in various applications, from polymer blends to emulsion stabilization.
Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly
Molecular dynamics (MD) simulations provide a virtual microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can model its behavior at interfaces, such as oil-water or polymer-air, which is crucial for its role as a surfactant and dispersing agent. These simulations track the positions and velocities of individual atoms, governed by a set of force fields that approximate the quantum mechanical interactions.
Through MD simulations, key parameters influencing the interfacial properties and self-assembly of this compound can be investigated. This includes the orientation of the molecule at an interface, the formation of micelles, and the resulting interfacial tension. The simulations can reveal how the chemical structure of this compound, with its bulky tridocosanoate chains and the polar sorbitan headgroup, dictates its packing and organization at a molecular level.
Key Research Findings from MD Simulations of Surfactant Systems:
Interfacial Tension Reduction: MD simulations can quantify the reduction in interfacial tension at an oil-water interface upon the introduction of surfactant molecules. By calculating the pressure tensor components, the interfacial tension can be determined, providing a measure of the surfactant's efficiency.
Micelle Formation: At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. MD simulations can model this process, revealing the structure, size, and shape of the resulting aggregates.
Adsorption Dynamics: The rate and extent to which this compound molecules adsorb to an interface can be simulated. This is critical for understanding the kinetics of emulsion formation and stabilization.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound at an Oil-Water Interface
| Parameter Simulated | Value | Significance |
| Interfacial Tension (IFT) | 15 mN/m | Indicates significant reduction from pure oil-water IFT, demonstrating surfactant efficacy. |
| Area per Molecule | 45 Ų/molecule | Represents the packing density of the surfactant at the interface. |
| Order Parameter of Alkyl Chains | 0.6 | A higher value suggests a more ordered and tightly packed monolayer. |
| Diffusion Coefficient | 2.5 x 10⁻⁵ cm²/s | Characterizes the mobility of the surfactant molecules within the interfacial layer. |
| Radial Distribution Function | Peak at 4.2 Å | Provides insight into the intermolecular spacing and local structure of the self-assembled molecules. |
Predictive Modeling of Sorbitan Ester-Polymer Interactions and Material Performance
Predictive modeling, often employing machine learning and artificial intelligence, can forecast the properties of materials containing this compound. easychair.orgeasychair.org These models are trained on large datasets from experiments and simulations to identify complex relationships between the chemical composition, processing conditions, and final material performance. easychair.orgeasychair.org
For this compound, predictive models can be used to optimize its concentration in a polymer matrix to achieve desired properties such as improved flexibility, impact strength, or surface wettability. By inputting molecular descriptors of this compound and the polymer, along with processing parameters, these models can predict the performance of the resulting composite material, thereby accelerating the design and development of new materials. easychair.org
Key Applications of Predictive Modeling:
Formulation Optimization: Predictive models can rapidly screen a wide range of formulations to identify the optimal concentration of this compound for a specific application, reducing the need for extensive trial-and-error experimentation. easychair.org
Property Prediction: The mechanical, thermal, and surface properties of polymer blends containing this compound can be predicted with a high degree of accuracy.
Understanding Structure-Property Relationships: These models can help elucidate the complex interplay between the molecular structure of this compound and the macroscopic properties of the material, providing valuable insights for the design of new and improved additives.
Table 2: Hypothetical Predictive Model Outputs for a Polypropylene (B1209903) (PP) Composite with this compound
| Property Predicted | Value (with 2% this compound) | Improvement over neat PP |
| Tensile Modulus | 1.4 GPa | -5% |
| Elongation at Break | 250% | +150% |
| Notched Izod Impact Strength | 8 kJ/m² | +100% |
| Surface Energy | 35 mN/m | +20% |
| Water Contact Angle | 85° | -15° |
Note: This data is hypothetical and serves to illustrate the potential outputs of a predictive model for a polymer composite containing a sorbitan ester. The actual values would depend on the specific grade of polypropylene and the processing conditions.
Q & A
Basic: What are the standard methods for synthesizing Sorbitan tridocosanoate, and how can researchers optimize reaction conditions for purity?
Methodological Answer:
Synthesis typically involves esterification of sorbitan with tridocosanoic acid under controlled conditions (e.g., acid catalysis, inert atmosphere). Key parameters include temperature (80–120°C), molar ratios (1:1 to 1:3 sorbitan:acid), and reaction time (6–24 hours). To optimize purity, use techniques like vacuum distillation to remove unreacted acids and monitor progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for functional group verification . Post-synthesis, recrystallization in non-polar solvents (e.g., hexane) can enhance purity. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for molecular weight validation .
Advanced: How can researchers resolve contradictions in toxicity data for Sorbitan tridocosanoate across different aquatic models?
Methodological Answer:
Contradictions often arise from variations in experimental design, such as differences in species sensitivity (e.g., Daphnia magna vs. fish models) or exposure durations (acute vs. chronic). To resolve discrepancies:
- Replicate Studies : Use standardized OECD/EPA protocols for acute toxicity (e.g., 96-hour LC50 tests) .
- Control Variables : Account for water pH, temperature, and organic matter content, which influence bioavailability .
- Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., lipid content in test organisms affecting compound uptake) .
- Meta-Analysis : Compare datasets using tools like PRISMA to identify biases in historical studies .
Basic: What analytical techniques are most effective for characterizing Sorbitan tridocosanoate’s physicochemical properties?
Methodological Answer:
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Surface Activity : Langmuir trough experiments to measure critical micelle concentration (CMC) .
- Hydrophilic-Lipophilic Balance (HLB) : Calculate using Griffin’s formula based on molecular structure .
- Chromatography : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) for quantifying impurities .
Advanced: What experimental models best capture the environmental fate of Sorbitan tridocosanoate in marine vs. freshwater ecosystems?
Methodological Answer:
- Marine Systems : Use mesocosm experiments with saltwater algae (Phaeodactylum tricornutum) and sediment-water partitioning studies to assess bioaccumulation .
- Freshwater Systems : Employ microcosms containing Lemna minor (duckweed) to study phytotoxicity and biodegradation rates under aerobic conditions .
- Computational Models : Apply fugacity-based models (e.g., EQC Level III) to predict partitioning across air, water, and soil phases .
Basic: How should researchers formulate hypotheses about Sorbitan tridocosanoate’s role in lipid-based drug delivery systems?
Methodological Answer:
- Use FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant . Example: “Sorbitan tridocosanoate’s long alkyl chain enhances lipophilic drug encapsulation efficiency compared to shorter-chain esters.”
- PICO Framework : Define Population (e.g., lipophilic drugs), Intervention (encapsulation with the compound), Comparison (other surfactants), and Outcomes (drug release kinetics) .
- Pilot Studies : Conduct in vitro release assays using Franz diffusion cells to validate preliminary assumptions .
Advanced: What strategies mitigate bias when synthesizing conflicting evidence on Sorbitan tridocosanoate’s biocompatibility?
Methodological Answer:
- Blinded Peer Review : Engage independent experts to evaluate in vitro cytotoxicity (e.g., MTT assays) and hemocompatibility data .
- Data Provenance : Document raw data, instrumentation calibration logs, and preprocessing steps (e.g., normalization) using FAIR principles .
- Sensitivity Analysis : Test robustness of conclusions by excluding outlier studies in meta-analyses .
- Cross-Validation : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
Advanced: How do molecular interactions between Sorbitan tridocosanoate and phospholipid bilayers inform its use in nanocarrier design?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS to predict insertion depth and bilayer disruption .
- Experimental Validation : Use neutron reflectometry to quantify surfactant penetration into lipid monolayers .
- Structure-Activity Relationships (SAR) : Correlate alkyl chain length with membrane fluidity changes measured via fluorescence anisotropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
